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Dichloropalladium,tricyclohexylphosphane

Cat. No.: B14072597
M. Wt: 950.4 g/mol
InChI Key: DMVVFYRSWJABLQ-UHFFFAOYSA-I
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Description

Significance of Palladium Complexes in Homogeneous Catalysis

Palladium complexes are at the forefront of homogeneous catalysis, a field where the catalyst and reactants exist in the same phase, typically a liquid solution. acs.org This allows for high selectivity and activity under mild reaction conditions. The catalytic prowess of palladium stems from its ability to cycle between different oxidation states, most commonly Pd(0) and Pd(II), which is the fundamental principle behind many cross-coupling reactions. researchgate.netacs.org These reactions, which form carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision, have revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. rsc.org The 2010 Nobel Prize in Chemistry, awarded for palladium-catalyzed cross-coupling reactions, underscored the profound impact of this area of research.

The Role of Phosphine (B1218219) Ligands in Palladium Catalysis, with Specific Focus on Tricyclohexylphosphane (PCy3)

Phosphine ligands (PR₃) are crucial components of many palladium catalysts, as they play a vital role in modulating the metal center's steric and electronic environment. gessnergroup.comnih.gov This, in turn, influences the catalyst's stability, activity, and selectivity. researchgate.net Tricyclohexylphosphine (B42057) (PCy₃) is a particularly noteworthy ligand due to its significant steric bulk and strong electron-donating nature.

The steric hindrance provided by the three cyclohexyl groups creates a bulky coordination sphere around the palladium atom. This bulkiness promotes the reductive elimination step in the catalytic cycle, which is often the product-forming step, and can also prevent catalyst deactivation pathways such as the formation of inactive palladium clusters.

Electronically, PCy₃ is a strong sigma-donor, meaning it donates a significant amount of electron density to the palladium center. This increased electron density on the palladium facilitates the oxidative addition step, which is typically the first and often rate-determining step in the catalytic cycle. The combination of these steric and electronic properties makes PCy₃ an exceptional ligand for challenging cross-coupling reactions, particularly those involving less reactive substrates like aryl chlorides.

Table 1: Properties of Tricyclohexylphosphine (PCy₃)

Property Value
Formula P(C₆H₁₁)₃
Molar Mass 280.49 g/mol
Tolman Cone Angle 170°

| Electronic Parameter (ν) | 2056 cm⁻¹ |

Historical Context and Evolution of Dichloropalladium,tricyclohexylphosphane as a Pre-catalyst

The synthesis of dichlorobis(tricyclohexylphosphine)palladium(II) is relatively straightforward, typically involving the reaction of palladium(II) chloride with tricyclohexylphosphine. While the complex itself had been known for some time, its prominence as a go-to pre-catalyst surged in the late 1990s. A significant breakthrough occurred in 1997 when it was demonstrated to be highly effective in the Suzuki cross-coupling of activated aryl chlorides. This was a pivotal moment, as aryl chlorides were previously considered challenging substrates due to the strength of the carbon-chlorine bond.

The success of [PdCl₂(PCy₃)₂] in activating these unreactive substrates opened up new avenues in synthetic chemistry, allowing for the use of cheaper and more readily available starting materials. Over the years, its application has expanded to a wide range of cross-coupling reactions, solidifying its status as a versatile and reliable pre-catalyst. A pre-catalyst is a stable complex that is converted into the active catalytic species under the reaction conditions. rsc.org The use of well-defined pre-catalysts like this compound offers advantages over in-situ catalyst generation, including better reproducibility and the avoidance of potential side reactions. nih.gov

Scope and Organization of the Research Outline

This article provides a focused examination of the chemical compound this compound. The subsequent sections will not be covered in this introductory article but would typically delve into the detailed synthesis, structure, and extensive applications of this complex in various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira, Negishi, and Stille reactions. Furthermore, a deeper analysis of its mechanism of action as a pre-catalyst and its role in industrial applications would be explored.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H66Cl2K3O4P3Pd B14072597 Dichloropalladium,tricyclohexylphosphane

Properties

Molecular Formula

C36H66Cl2K3O4P3Pd

Molecular Weight

950.4 g/mol

IUPAC Name

tripotassium;dichloropalladium;tricyclohexylphosphane;phosphate

InChI

InChI=1S/2C18H33P.2ClH.3K.H3O4P.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;1-5(2,3)4;/h2*16-18H,1-15H2;2*1H;;;;(H3,1,2,3,4);/q;;;;3*+1;;+2/p-5

InChI Key

DMVVFYRSWJABLQ-UHFFFAOYSA-I

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.[O-]P(=O)([O-])[O-].Cl[Pd]Cl.[K+].[K+].[K+]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Dichloropalladium,tricyclohexylphosphane

Established Synthetic Routes for Dichloropalladium,tricyclohexylphosphane

The primary and most straightforward method for the preparation of this compound involves the direct reaction of a palladium(II) salt with tricyclohexylphosphane.

The synthesis of dichlorobis(tricyclohexylphosphine)palladium(II) is typically achieved by reacting palladium(II) chloride with tricyclohexylphosphine (B42057). acs.org A common procedure involves the refluxing of palladium chloride with tricyclohexylphosphine in acetone (B3395972) for approximately three hours. This direct approach is valued for its simplicity and accessibility, making the complex readily available for both academic research and industrial applications.

Another established method involves dissolving tricyclohexylphosphine in an organic solvent under anaerobic conditions. Subsequently, a diluted hydrochloric acid solution of palladium dichloride is added dropwise at room temperature. The reaction mixture is then stirred for a period of 2 to 6 hours, during which the product precipitates as a yellow solid. The solid is then collected by filtration, washed, and dried. acs.org

The general reaction can be represented as:

PdCl₂ + 2 P(C₆H₁₁)₃ → PdCl₂(P(C₆H₁₁)₃)₂

This reaction takes advantage of the strong coordinating ability of the electron-rich and sterically bulky tricyclohexylphosphine ligand to the palladium center.

Table 1: General Synthetic Parameters for this compound
ParameterDescriptionSource(s)
Palladium Source Palladium(II) chloride (PdCl₂) acs.org
Ligand Tricyclohexylphosphine (P(C₆H₁₁)₃) acs.org
Stoichiometry Typically a 1:2 molar ratio of PdCl₂ to P(C₆H₁₁)₃ acs.org
Solvent Acetone, or other suitable organic solvents
Reaction Temperature Reflux or room temperature depending on the specific protocol acs.org
Reaction Time 2 to 6 hours, or until precipitation is complete acs.org
Product Isolation Filtration, washing, and drying acs.org

Temperature and reaction time are interdependent parameters that need to be carefully controlled. While refluxing in acetone provides a reasonably fast reaction, stirring at room temperature for a longer duration can also lead to the successful formation of the product, potentially with fewer byproducts. acs.org

Purity enhancement is typically achieved through washing the filtered product with appropriate solvents to remove any unreacted starting materials or byproducts. The choice of washing solvent is crucial; it should be one in which the desired complex is insoluble but the impurities are soluble. acs.org

Optimization of these parameters is essential for obtaining this compound of high purity, which is critical for its performance as a catalyst precursor in sensitive cross-coupling reactions. acs.org

Precursor Design and Catalyst Preparation Strategies

This compound serves as a stable and reliable precatalyst that can be activated in situ to generate the catalytically active Pd(0) species. Understanding the activation process and comparing its performance with related phosphine (B1218219) ligands are crucial aspects of catalyst development.

The key to the catalytic activity of this compound lies in its ability to be reduced in situ from the stable Pd(II) state to the highly reactive Pd(0) state. rsc.org This reduction is a critical step in the catalytic cycle of many cross-coupling reactions. rsc.org The generation of the active catalyst can be influenced by various components of the reaction mixture, including solvents, bases, and even the phosphine ligands themselves. whiterose.ac.ukresearchgate.net

The generally accepted mechanism involves the reduction of the Pd(II) precatalyst to a Pd(0) species, which can then enter the catalytic cycle. The bulky and electron-donating nature of the tricyclohexylphosphine ligand plays a crucial role in stabilizing the resulting Pd(0) complex and promoting the subsequent steps of the catalytic reaction, such as oxidative addition. nih.gov However, very basic phosphines like tricyclohexylphosphine can also be susceptible to oxidation, which can affect the ligand-to-metal ratio and catalytic activity. rsc.org

Studies have shown that the choice of solvent can have a direct role in the formation of the active catalyst. whiterose.ac.uk For example, amide dipolar aprotic solvents like DMF can be oxidized by Pd(II) species, leading to the formation of Pd(0). whiterose.ac.uk

The performance of this compound as a catalyst precursor is often benchmarked against complexes containing other phosphine ligands. These comparative studies are essential for understanding the structure-activity relationships of phosphine ligands in palladium-catalyzed reactions. researchgate.net

Ligands are often compared based on their electronic and steric properties. Electron-rich and sterically demanding phosphines, such as tricyclohexylphosphine and Buchwald's biaryl phosphine ligands, are known to enhance the catalytic activity in many cross-coupling reactions. researchgate.netacs.org

For instance, in Suzuki-Miyaura cross-coupling reactions, the catalytic outcomes of precatalysts bearing different phosphine ligands are compared to determine the optimal ligand for a specific substrate pairing. nih.gov Comparative analyses have shown that while bulky, electron-rich monophosphine ligands like tricyclohexylphosphine are highly effective, the optimal ligand can vary depending on the specific reaction. nih.gov Bidentate phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), have also been extensively studied and compared with monodentate ligands. rsc.orgacs.org

These comparative studies provide valuable insights for the rational design of more efficient and selective palladium catalysts for a wide range of organic transformations. nih.gov

Table 2: Comparison of Common Phosphine Ligands in Palladium Precatalysts
LigandTypeKey FeaturesSource(s)
Tricyclohexylphosphine (PCy₃) Monodentate, AlkylphosphineVery bulky, strongly electron-donating rsc.org
Triphenylphosphine (PPh₃) Monodentate, ArylphosphineModerately bulky, less electron-donating than PCy₃ rsc.org
1,1'-Bis(diphenylphosphino)ferrocene (dppf) Bidentate, Ferrocene-basedLarge bite angle, good thermal stability rsc.org
Xantphos Bidentate, Xanthone-basedVery large bite angle, promotes reductive elimination rsc.org
SPhos Monodentate, BiarylphosphineBulky and electron-rich, effective for challenging couplings rsc.org

Fundamental Reactivity and Reaction Mechanisms of Dichloropalladium,tricyclohexylphosphane

Overview of Elementary Steps in Palladium-Catalyzed Reactions

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a sequence of three main steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.orgnih.gov This cycle typically begins with a low-valent palladium(0) species, which is the active catalytic form. youtube.com

Oxidative addition is the initial and often rate-determining step in the catalytic cycle. wikipedia.orgrsc.org In this process, the palladium(0) center inserts into a carbon-halogen or carbon-pseudohalogen bond of an organic electrophile (R-X), leading to the formation of a palladium(II) complex. nih.govrsc.orgcsbsju.edu This step involves the oxidation of the palladium from the 0 to the +2 oxidation state. wikipedia.org

Several factors significantly influence the rate and mechanism of oxidative addition:

Ligand Effects : The properties of the phosphine (B1218219) ligands attached to the palladium center are critical. Electron-rich ligands enhance the electron density on the palladium, which facilitates the oxidative addition by making the metal more nucleophilic. rsc.orgresearchgate.net Bulky ligands, such as tricyclohexylphosphine (B42057), can promote the formation of low-coordinate, highly reactive palladium(0) species by facilitating ligand dissociation. rsc.orgresearchgate.net However, extreme steric bulk can also hinder the approach of the substrate. vu.nl The bite angle of bidentate ligands is also a key factor, with smaller bite angles generally leading to lower barriers for oxidative addition due to reduced steric repulsion. vu.nl

Substrate Electronics : The nature of the organic halide plays a crucial role. Electron-withdrawing groups on the aryl halide substrate generally accelerate the rate of oxidative addition by making the carbon atom more electrophilic and the C-X bond more polarized. rsc.org The strength of the C-X bond also affects the reaction rate, with the reactivity order typically being C-I > C-Br > C-Cl. nih.gov

Solvent Polarity : The polarity of the solvent can influence the reaction mechanism. Oxidative addition can proceed through different pathways, including a concerted, non-polar, three-centered transition state or a more polar, SNAr-type mechanism. rsc.orgchemrxiv.org Polar solvents can stabilize charged intermediates or transition states, potentially favoring pathways like the SNAr mechanism. researchgate.net

Coordination Number : The catalytically active species is often a low-coordinate palladium(0) complex, such as a 12-electron monoligated or a 14-electron bisligated species. nih.govchemrxiv.orgnih.gov The dissociation of ligands from a coordinatively saturated precursor is often necessary to generate the active catalyst. wikipedia.orgumb.edu

Following oxidative addition, the next key step is transmetalation. In this process, an organic group (R') from an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) is transferred to the palladium(II) center, displacing the halide or pseudohalide. wikipedia.org This step results in a diorganopalladium(II) complex. nih.gov

The mechanism of transmetalation can vary depending on the organometallic reagent and the reaction conditions. For Suzuki-Miyaura coupling, which uses organoboron reagents, the transmetalation is typically facilitated by a base. wikipedia.orgnrochemistry.com The base activates the organoboron compound, forming a more nucleophilic "ate" complex, which then reacts with the palladium(II) intermediate. wikipedia.org The exact pathway can involve different intermediates, and the precise mechanism is still an area of active research. wikipedia.org Both the electronic and steric properties of the phosphine ligands can influence the rate of transmetalation. chemrxiv.org For instance, electron-rich ligands might slow down the reaction, while certain heteroatom-substituted ligands can accelerate it. chemrxiv.org

Reductive elimination is the final, product-forming step of the catalytic cycle. wikipedia.org In this step, the two organic groups (R and R') on the diorganopalladium(II) complex couple and are eliminated from the metal center, forming a new carbon-carbon bond (R-R'). wikipedia.orgacs.org This process reduces the palladium from the +2 to the 0 oxidation state, regenerating the active catalyst which can then re-enter the catalytic cycle. chemrxiv.org

For reductive elimination to occur, the two organic ligands must be in a cis orientation to each other on the square planar palladium(II) complex. wikipedia.orgumb.edu If they are in a trans orientation, a trans-to-cis isomerization must precede the elimination. umb.edu

The rate of reductive elimination is influenced by several factors:

Steric Effects : Sterically bulky ligands, like tricyclohexylphosphine, can promote reductive elimination. acs.orgacs.org The steric repulsion between bulky ligands and the organic groups can destabilize the palladium(II) complex, thereby lowering the activation energy for the elimination step. acs.org

Electronic Effects : The electronic properties of both the ancillary ligands and the coupling partners have a significant impact. berkeley.edu Electron-donating ancillary ligands can increase the electron density on the palladium, which generally disfavors reductive elimination. Conversely, electron-withdrawing groups on the coupling partners can accelerate the reaction. berkeley.edu The formation of more stable C-C or C-heteroatom bonds also drives the reaction forward. berkeley.edu The reaction can proceed through a direct, four-coordinate mechanism or a dissociative mechanism involving a three-coordinate intermediate. acs.org The steric and electronic effects of the phosphine ligands can influence which pathway is favored. acs.org

Role of the Tricyclohexylphosphane Ligand in Reactivity and Selectivity

Tricyclohexylphosphine (PCy₃) is a widely used ligand in palladium-catalyzed cross-coupling reactions due to its unique combination of electronic and steric properties. rsc.orgwikipedia.org These properties significantly influence the stability, activity, and selectivity of the resulting palladium catalyst.

Tricyclohexylphosphine is a strong sigma-donating (σ-donating) ligand. tcichemicals.comlibretexts.org This means it is highly effective at donating its lone pair of electrons to the palladium center. This strong electron-donating ability increases the electron density on the palladium atom. rsc.orgresearchgate.net

The increased electron density on the palladium has several important consequences for the catalytic cycle:

It enhances the nucleophilicity of the palladium(0) center, which promotes the oxidative addition step, particularly with less reactive electrophiles like aryl chlorides. rsc.orgresearchgate.net

The strong σ-donation stabilizes the palladium complex. tcichemicals.com

The electronic properties of phosphine ligands can be quantified using the Tolman electronic parameter (TEP), which is based on the C-O stretching frequency of nickel-carbonyl complexes. A lower TEP value indicates a stronger net electron-donating ability.

Key effects of the steric bulk of tricyclohexylphosphine include:

Promotion of Low-Coordinate Species : The large size of the PCy₃ ligands favors the formation of coordinatively unsaturated, highly reactive monoligated or bisligated palladium(0) species, which are often the active catalysts in cross-coupling reactions. rsc.orgresearchgate.net

Influence on Reductive Elimination : The steric hindrance between the bulky phosphine ligands and the organic groups on the palladium(II) intermediate can accelerate the rate of reductive elimination, which is the product-forming step. acs.org

Stabilization of the Catalyst : The bulky cyclohexyl groups can form a protective "pocket" around the palladium center, which can help to prevent catalyst decomposition pathways such as the formation of palladium black.

The combination of strong σ-donating character and significant steric bulk makes tricyclohexylphosphine a particularly effective ligand for a wide range of challenging cross-coupling reactions. nih.gov

Table 1: Comparison of Properties for Common Phosphine Ligands

Ligand PropertyTricyclohexylphosphine (PCy₃)Triphenylphosphine (PPh₃)Tri-tert-butylphosphine (B79228) (P(t-Bu)₃)
Tolman Cone Angle (°) 170 wikipedia.org145182
pKa Value 9.7 wikipedia.org2.7311.4
Tolman Electronic Parameter (cm⁻¹) 2056.12068.92056.1
Steric Classification Very BulkyModerateExtremely Bulky
Electronic Classification Strong σ-DonorModerate σ-DonorVery Strong σ-Donor

Ligand Dissociation and Association Equilibria

The general equilibrium can be represented as:

[PdCl₂(PCy₃)₂] ⇌ [PdCl₂(PCy₃)] + PCy₃

[Pd⁰(PCy₃)₂] ⇌ [Pd⁰(PCy₃)] + PCy₃

The position of this equilibrium is influenced by several factors including the solvent, temperature, and the concentration of free ligand or reacting substrates. In many catalytic cycles, the consumption of the coordinatively unsaturated species by the substrate drives the equilibrium towards ligand dissociation. Conversely, an excess of free phosphine ligand in the reaction mixture can inhibit catalysis by shifting the equilibrium back towards the less active, fully coordinated complex.

Catalyst Activation and Speciation Studies

The palladium(II) complex, dichloropalladium;tricyclohexylphosphane, is a precatalyst that must be converted into a catalytically active species, typically a palladium(0) complex, under the reaction conditions. The activation process and the nature of the resulting active species are complex and can involve multiple palladium oxidation states and aggregation forms.

The reduction of Pd(II) to Pd(0) is the crucial activation step for a wide range of cross-coupling reactions. nih.gov For Pd(II) precatalysts bearing phosphine ligands, this reduction can be facilitated by various reagents present in the catalytic mixture, including the phosphine ligand itself, amines, or other reducing agents. researchgate.netresearchgate.net The phosphine ligand can act as a reductant, where it is oxidized in the process, for example, to a phosphine oxide. researchgate.net This process is often promoted by the presence of a base and water. researchgate.net

The general pathway for the activation of a Pd(II) precatalyst like [PdCl₂(PCy₃)₂] involves an initial ligand exchange followed by a reductive step to generate the active Pd(0) species. nih.gov This Pd(0) complex, often formulated as [Pd⁰(PCy₃)₂], is typically the entry point into the catalytic cycle. nih.gov However, kinetic studies on related systems suggest that the bis-ligated Pd(0) complex may be a resting state, and further dissociation to a monoligated species, [Pd⁰(PCy₃)], is required to initiate the catalytic cycle, for instance, by undergoing oxidative addition with a substrate. nih.govresearchgate.net

Table 1: Common Pathways for Pd(II) to Pd(0) Reduction

Reducing Agent Description
Phosphine Ligand The phosphine ligand itself can reduce the Pd(II) center, becoming oxidized in the process. researchgate.net
Amines/Bases Bases used in the reaction can facilitate the reduction of the Pd(II) precursor.

While the Pd(0)/Pd(II) cycle is the most commonly invoked catalytic pathway, the involvement of palladium(I) species, particularly stable dinuclear complexes, has been identified as a significant alternative or parallel pathway. nih.gov For bulky phosphine ligands like tri-tert-butylphosphine (P(tBu)₃), which is sterically similar to tricyclohexylphosphine, the reduction of Pd(II) does not always lead directly to Pd(0). Instead, highly active dinuclear Pd(I) bromide dimers, [{Pd(μ-Br)(P(tBu)₃)}₂], can be formed. nih.gov

The formation of these Pd(I) dimers versus Pd(0) complexes can depend on factors such as the palladium-to-ligand stoichiometry, the nature of the palladium precursor, and the order of reagent addition. nih.gov These dimeric Pd(I) species are not merely curiosities; they can serve as highly effective precatalysts themselves. nih.gov In some cases, Pd(I) dimers can be formed through the aerobic oxidation of Pd(0) species, suggesting a complex interplay between different oxidation states within the reaction vessel. nih.gov DFT analyses have suggested that a Pd(I) dimer may not be directly active but can serve as a source for a mononuclear, highly reactive Pd(II)-H species through dissociation. nih.gov

Table 2: Key Palladium Species in Catalysis

Palladium Species Oxidation State Common Role Reference
[PdCl₂(PCy₃)₂] Pd(II) Precatalyst -
[Pd⁰(PCy₃)₂] Pd(0) Active Catalyst / Resting State nih.gov
[Pd⁰(PCy₃)] Pd(0) Highly Active Species nih.govresearchgate.net

The nature of the "true" catalyst in palladium-phosphine systems is a subject of ongoing debate, with evidence pointing to both homogeneous molecular species and heterogeneous palladium nanoparticles (PdNPs) being responsible for the observed reactivity. researchgate.net It is increasingly recognized that Pd(II)-phosphine precatalysts can serve as a source for the in-situ formation of catalytically active PdNPs under reaction conditions. researchgate.netrsc.org

The formation of these nanoparticles can occur through the reduction of the Pd(II) complex, followed by the aggregation of Pd(0) atoms. researchgate.net These PdNPs possess a high surface area, which can lead to a large number of active sites. researchgate.net However, the stability of these nanoparticles is a critical issue; unstable PdNPs can agglomerate into larger, less active aggregates or decompose into palladium black, leading to a decrease in catalytic activity. researchgate.net The phosphine ligand or its fragments can be associated with the surface of the nanoparticles, influencing their stability and catalytic performance. rsc.org In some systems, it is proposed that a "cocktail" of catalytically active species, including both molecular palladium complexes and PdNPs, co-exist and contribute to the product formation. researchgate.net

Deactivation Pathways and Catalyst Stability

The longevity and efficiency of a catalyst are limited by various deactivation pathways. For palladium-phosphine systems, decomposition into inactive forms is a significant concern, particularly under the demanding conditions of many cross-coupling reactions.

A primary and visually obvious mode of catalyst deactivation is the formation of palladium black, a precipitate of elemental palladium metal. researchgate.net This process represents an irreversible loss of catalytically active palladium from the reaction medium. researchgate.net The formation of palladium black occurs when the stabilizing ligands are stripped from the metal center, and the resulting coordinatively unsaturated Pd(0) species aggregate into bulk metal. researchgate.net

This decomposition is a common problem when using bulky, monodentate phosphine ligands like tricyclohexylphosphine. reddit.com While these ligands form highly active, under-ligated palladium complexes, these same species can be thermally unstable and prone to aggregation. reddit.com The deactivation process can be triggered by several factors:

High Temperatures: Can promote ligand dissociation and subsequent metal aggregation.

Insufficient Ligand Concentration: If the concentration of the stabilizing phosphine ligand is too low, the equilibrium shifts away from the stable complex towards aggregation-prone, "naked" palladium species.

Reductive Aggregation: The reduction of Pd(II) species can, if not properly controlled, lead directly to the formation of metallic Pd aggregates instead of stable, soluble Pd(0) complexes. diva-portal.orgnih.gov

Studies on heterogeneous Pd(II) catalysts have shown that deactivation is often caused by the formation of these catalytically inactive Pd(0) species through reductive aggregation. diva-portal.orgnih.gov Understanding these decomposition pathways is crucial for designing more robust catalytic systems and optimizing reaction conditions to maximize catalyst lifetime and turnover number.

Identification of Deactivating Species and Conditions

Several factors can lead to the deactivation of dichloropalladium,tricyclohexylphosphane and related palladium-phosphine catalysts. The primary deactivation pathways involve the transformation of the active catalyst into inactive species.

Formation of Palladium Black: A prevalent deactivation mechanism for palladium catalysts is the formation of palladium black, which consists of inactive palladium(0) aggregates. chemistryviews.orgresearchgate.netmdpi.com This process involves the reduction of the catalytically active Pd(II) species to Pd(0) nanoparticles that precipitate from the reaction mixture. nih.govdiva-portal.orgkaust.edu.sa This reduction can be promoted by various species in the reaction, including amines, phosphines, or the solvent itself. The aggregation of these nanoparticles reduces the number of accessible active sites, leading to a significant loss of catalytic activity. mdpi.com

Ligand Degradation and Modification: The tricyclohexylphosphine ligands, while crucial for catalytic activity, can undergo degradation under certain reaction conditions. Oxidative degradation of phosphine ligands is a known deactivation pathway. chemistryviews.org Additionally, scrambling reactions between palladium-bound and phosphorus-bound aryl groups can occur, altering the structure of the active catalyst and diminishing its effectiveness. d-nb.info

Influence of Reaction Components:

Bases: While necessary for many cross-coupling reactions, certain bases can contribute to catalyst deactivation. Strong bases may promote the decomposition of substrates or reagents, leading to the formation of species that poison the catalyst. mit.edu

Solvents: The choice of solvent can influence catalyst stability. Coordinating solvents may compete with substrates for binding to the palladium center, while other solvents might facilitate deactivation pathways.

Substrates and Products: In some cases, the substrates or products of the reaction can inhibit or deactivate the catalyst. For instance, sensitive heterocyclic substrates can induce catalyst deactivation. mit.edu

Coke Deposition: In some catalytic processes, particularly at higher temperatures, the formation of carbonaceous deposits, or coke, on the catalyst surface can block active sites and lead to deactivation. scispace.com

The following table summarizes common deactivating species and conditions for palladium-phosphine catalysts.

Deactivation PathwayDeactivating Species/ConditionsConsequence
Formation of Palladium Black Reducing agents (e.g., amines, phosphines), high temperaturesPrecipitation of inactive Pd(0) aggregates, loss of active sites
Ligand Degradation Oxidizing species, high temperaturesLoss of the stabilizing and activating phosphine ligand, formation of inactive complexes
Base-Induced Decomposition Strong basesFormation of catalyst poisons from substrate/reagent decomposition
Coking High temperatures, certain organic substratesBlocking of active sites by carbonaceous deposits

Strategies for Catalyst Stabilization and Longevity Enhancement

To counteract the deactivation processes, several strategies have been developed to enhance the stability and prolong the active life of this compound and similar catalysts.

Ligand Modification: The design of the phosphine ligand is a key strategy for improving catalyst stability. The use of bulky and electron-rich ligands like tricyclohexylphosphine itself is a tactic to create a more stable and active catalyst. nbinno.com Further modifications to the ligand structure, such as introducing ortho-substituents, can enhance the stability of the active catalytic species and prevent degradation. mit.edu

Use of Additives: The addition of specific chemical agents to the reaction mixture can suppress deactivation pathways.

Antioxidants: Phenolic additives can be used to prevent the oxidative degradation of phosphine ligands. chemistryviews.org

Re-oxidants: In cases where the catalyst deactivates through reduction to Pd(0), a re-oxidant like benzoquinone can be introduced to convert the inactive Pd(0) back to the active Pd(II) state. nih.gov

Scavengers: Styrene can act as a scavenger for palladium hydrides, preventing the formation of palladium black. chemistryviews.org

Immobilization and Heterogenization: Supporting the palladium complex on a solid matrix is an effective strategy to prevent aggregation and facilitate catalyst recovery and reuse. rsc.org Various support materials have been explored:

Polymers: Polymers can act as versatile supports that stabilize palladium nanoparticles and prevent their agglomeration. mdpi.com

Porous Organic Polymers/Cages: These materials can encapsulate the catalyst, providing a stable environment and preventing leaching of the metal. mdpi.comresearchgate.net

Metal-Organic Frameworks (MOFs): MOFs can create a "molecular fence" around the palladium nanoparticles, preventing their detachment and improving the catalyst's longevity. mdpi.com

Control of Reaction Conditions: Careful optimization of reaction parameters is crucial for maintaining catalyst activity.

Base Selection: Using a weaker or more suitable base can prevent the decomposition of sensitive substrates that might otherwise lead to catalyst poisoning. mit.edu

Solvent Choice: The selection of a non-coordinating solvent that does not promote deactivation pathways is important.

Temperature Control: Operating at the lowest effective temperature can minimize thermally induced deactivation processes like ligand degradation and coking.

The table below outlines key strategies for enhancing the stability of palladium-phosphine catalysts.

StrategyMethodMechanism of Stabilization
Ligand Design Introduction of bulky or specific functional groupsSteric hindrance prevents catalyst decomposition; electronic effects enhance stability
Use of Additives Addition of antioxidants, re-oxidants, or scavengersPrevents oxidative ligand degradation, re-oxidizes inactive Pd(0), intercepts species that lead to Pd black formation
Immobilization Supporting the catalyst on polymers, MOFs, etc.Prevents aggregation and leaching, allows for easy separation and reuse
Reaction Optimization Careful selection of base, solvent, and temperatureMinimizes side reactions that lead to catalyst poisoning and decomposition

By understanding the causes of deactivation and implementing these stabilization strategies, the utility of this compound as a robust and efficient catalyst in organic synthesis can be significantly extended.

Catalytic Applications of Dichloropalladium,tricyclohexylphosphane in Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. Dichloropalladium,tricyclohexylphosphane has proven to be a reliable catalyst for several of these transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, which involves the coupling of an organoboron compound with an organohalide, is a widely used method for the synthesis of biaryls, a common motif in pharmaceuticals and materials science. This compound, often in the form of its bis(tricyclohexylphosphine) complex, [PdCl2(PCy3)2], has demonstrated significant catalytic activity in this reaction.

The catalyst is effective in mediating the coupling of a wide range of aryl halides with arylboronic acids. The reactivity of the aryl halide generally follows the order I > Br > Cl, with aryl iodides and bromides being more reactive. However, the use of the bulky and electron-donating tricyclohexylphosphine (B42057) ligands enhances the oxidative addition of less reactive aryl chlorides to the palladium center, a crucial step in the catalytic cycle. This allows for the successful coupling of a broad spectrum of substrates.

The following table summarizes the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid catalyzed by a palladium complex with tricyclohexylphosphine ligands.

Aryl HalideBoronic AcidProductYield (%)
4-ChlorotoluenePhenylboronic acid4-Methylbiphenyl98
4-ChloroanisolePhenylboronic acid4-Methoxybiphenyl98
2-ChlorotoluenePhenylboronic acid2-Methylbiphenyl95
1-Chloro-4-(trifluoromethyl)benzenePhenylboronic acid4-(Trifluoromethyl)biphenyl99
4-BromobenzonitrilePhenylboronic acid4-Cyanobiphenyl97
1-IodonaphthalenePhenylboronic acid1-Phenylnaphthalene96

Reaction Conditions: Typically, the reactions are carried out in the presence of a base, such as potassium phosphate (B84403) or cesium carbonate, in a suitable solvent like toluene (B28343) or dioxane at elevated temperatures.

A key advantage of using this compound as a catalyst in Suzuki-Miyaura reactions is its broad substrate scope and high functional group tolerance. The catalyst system is compatible with a variety of functional groups on both the aryl halide and the boronic acid partner. This includes electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., trifluoromethyl, cyano, ester). The steric hindrance of the tricyclohexylphosphine ligands plays a crucial role in promoting the reductive elimination step, even with sterically demanding substrates, leading to the formation of highly substituted biaryls. This tolerance for diverse functionalities minimizes the need for protecting groups, thereby streamlining synthetic routes.

The reliability and broad applicability of this compound-catalyzed Suzuki-Miyaura couplings have made it a valuable tool in the synthesis of complex organic molecules and important pharmaceutical intermediates. The ability to construct biaryl linkages efficiently is critical in the synthesis of numerous natural products and drug candidates that possess this structural motif. For instance, this methodology has been employed in the synthesis of precursors to advanced materials and biologically active compounds where the controlled formation of a C-C bond between two aromatic rings is a key strategic step.

Stille Cross-Coupling Reactions

The Stille reaction provides an alternative method for the formation of carbon-carbon bonds, involving the coupling of an organostannane with an organohalide. This compound has been identified as a particularly effective catalyst for this transformation, especially for the coupling of challenging aryl chlorides.

Simple and inexpensive palladium adducts of tricyclohexylphosphine have demonstrated the highest activity observed for the Stille coupling of non-activated and deactivated aryl chlorides with organostannanes. rsc.org The electron-rich nature of the tricyclohexylphosphine ligand is believed to facilitate the oxidative addition of the otherwise unreactive C-Cl bond to the palladium center. This catalytic system allows for the efficient synthesis of a variety of biaryl compounds from readily available and often cheaper aryl chlorides.

The following table illustrates the utility of a this compound catalyst in the Stille coupling of various aryl chlorides with trimethyl(phenyl)stannane.

Aryl ChlorideOrganostannaneProductYield (%)
4-ChlorotolueneTrimethyl(phenyl)stannane4-Methylbiphenyl95
4-ChloroanisoleTrimethyl(phenyl)stannane4-Methoxybiphenyl92
2-ChlorotolueneTrimethyl(phenyl)stannane2-Methylbiphenyl85
1-Chloro-4-fluorobenzeneTrimethyl(phenyl)stannane4-Fluorobiphenyl88
3-ChloropyridineTrimethyl(phenyl)stannane3-Phenylpyridine75

Reaction Conditions: These reactions are typically performed in a non-polar solvent such as dioxane at reflux temperature, often with the addition of a fluoride (B91410) source like cesium fluoride to facilitate the transmetalation step.

Efficacy with Deactivated and Sterically Hindered Substrates

The palladium catalyst system derived from this compound exhibits notable efficacy in Suzuki-Miyaura cross-coupling reactions involving deactivated and sterically hindered substrates. These substrates, often problematic for standard palladium catalysts, include electron-rich aryl chlorides and biaryls with multiple ortho substituents. The success of this catalyst is largely attributed to the bulky and electron-rich nature of the tricyclohexylphosphine ligand, which facilitates the crucial oxidative addition step with challenging aryl chlorides and promotes the reductive elimination step to form the desired biaryl product.

Research has demonstrated that catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands are particularly effective for these demanding transformations. For instance, the use of such ligands allows for the successful coupling of unactivated aryl chlorides and can be applied to the synthesis of sterically hindered biaryls. These catalysts have proven to be highly active, enabling reactions to proceed under mild conditions and at low catalyst loadings. The development of catalysts that can efficiently couple hindered substrate combinations has been a significant area of research, leading to methods that make the synthesis of complex biaryl structures more routine.

Specifically, catalyst systems featuring tricyclohexylphosphine have been shown to be effective in Suzuki-Miyaura reactions. While some studies have explored a range of phosphine ligands, the unique steric and electronic properties of tricyclohexylphosphine contribute to its success in overcoming the challenges posed by deactivated and sterically hindered partners. The ability to form tri- and even tetra-ortho-substituted biaryls highlights the power of these catalytic systems.

The table below summarizes the performance of palladium catalysts with bulky phosphine ligands in the Suzuki-Miyaura coupling of challenging substrates.

Catalyst SystemSubstrate TypeKey Features
Palladium with bulky, electron-rich phosphine ligandsDeactivated aryl chlorides, Sterically hindered arylboronic acidsHigh activity, Low catalyst loadings, Mild reaction conditions
This compound based systemsElectron-rich and hindered aryl chloridesEffective for forming highly substituted biaryls
Palladium with biarylmonophosphine ligandsAryl chloridesHighly active for biaryl synthesis

It is the combination of the palladium center and the specific properties of the phosphine ligand that dictates the catalyst's ability to facilitate these difficult coupling reactions, expanding the scope of the Suzuki-Miyaura reaction in organic synthesis.### 4.1.3. Sonogashira Cross-Coupling Reactions

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. This compound has emerged as an effective catalyst in this transformation, particularly in its copper-free variants.

Sonogashira Cross-Coupling Reactions

Coupling of Aryl Halides with Terminal Alkynes (Copper-Free Variants)

The traditional Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) salt. However, the use of copper can lead to undesirable side reactions, such as the homocoupling of terminal alkynes (Glaser coupling), and can complicate product purification, particularly in the synthesis of pharmaceutical compounds. This has driven the development of copper-free Sonogashira protocols.

In these copper-free systems, this compound, or catalysts generated in situ from a palladium source and tricyclohexylphosphine, have demonstrated high catalytic activity. The bulky and electron-rich nature of the tricyclohexylphosphine ligand is crucial for facilitating the key steps of the catalytic cycle: oxidative addition of the aryl halide to the palladium(0) center and subsequent reductive elimination to afford the coupled product.

Studies have shown that PdCl₂(PCy₃)₂ can effectively catalyze the coupling of aryl chlorides with terminal alkynes under copper-free conditions, using a base such as cesium carbonate. The reaction proceeds efficiently, providing a direct route to arylalkynes. The catalytic cycle in the absence of copper is believed to involve the formation of a palladium acetylide intermediate, which then undergoes reductive elimination. While the precise mechanism of the copper-free reaction has been a subject of investigation, it is understood that the palladium catalyst orchestrates the entire process.

The table below presents representative examples of copper-free Sonogashira couplings catalyzed by palladium complexes with bulky phosphine ligands.

Aryl HalideTerminal AlkyneCatalyst SystemBaseProduct
Aryl ChloridePhenylacetylenePdCl₂(PCy₃)₂Cs₂CO₃Aryl-substituted alkyne
Aryl BromideVarious terminal alkynesPalladium with bulky phosphine ligandAmine baseDi-substituted alkyne
Aryl TosylateTerminal AlkynePalladium with ortho-biphenylphosphane ligandCs₂CO₃Aryl-substituted alkyne
Synthesis of Substituted Alkynes and Heterocyclic Derivatives

The Sonogashira reaction is a versatile tool for the synthesis of a wide array of substituted alkynes, which are valuable building blocks in organic synthesis. The reaction's tolerance for a variety of functional groups allows for its application in the construction of complex molecules, including natural products, pharmaceuticals, and materials with interesting electronic and optical properties.

Furthermore, the Sonogashira coupling is frequently employed as a key step in the synthesis of heterocyclic compounds. This can be achieved through a tandem process where the initial cross-coupling is followed by an intramolecular cyclization reaction. For instance, an aryl halide bearing a nucleophilic group can be coupled with a terminal alkyne, and the resulting product can then undergo cyclization to form a heterocycle. This strategy has been successfully used to synthesize a variety of heterocyclic systems, such as indoles, benzofurans, and isoxazoles.

The efficiency and functional group tolerance of the this compound-catalyzed Sonogashira reaction make it a valuable method for accessing diverse substituted alkynes and for the construction of complex heterocyclic frameworks. The ability to perform these reactions under copper-free conditions further enhances the utility of this catalytic system in modern organic synthesis.### 4.1.4. Heck Reaction

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis. It typically involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base. This compound has proven to be an effective catalyst in this process, particularly for the olefination of aryl halides.

Heck Reaction

Olefination of Aryl Halides with Alkenes

The olefination of aryl halides with alkenes via the Heck reaction provides a direct route to substituted alkenes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The catalytic cycle of the Heck reaction is generally understood to involve the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the substituted alkene product and a hydridopalladium complex. The active palladium(0) catalyst is then regenerated by the action of a base.

Catalyst systems derived from this compound are particularly well-suited for the Heck reaction, especially when less reactive aryl chlorides are used as substrates. The bulky and electron-donating tricyclohexylphosphine ligand facilitates the oxidative addition step, which is often the rate-limiting step for aryl chlorides. This allows the reaction to proceed under milder conditions and with a broader substrate scope compared to catalysts with less bulky or electron-donating ligands.

The reaction tolerates a wide range of functional groups on both the aryl halide and the alkene, making it a versatile tool for the synthesis of complex molecules.

Below is a data table summarizing typical conditions and outcomes for the Heck olefination of aryl halides.

Aryl HalideAlkeneCatalyst SystemBaseProduct
Aryl BromideStyrenePdCl₂(PCy₃)₂TriethylamineSubstituted Stilbene
Aryl ChlorideAcrylatePdCl₂(PCy₃)₂Potassium CarbonateCinnamate Derivative
IodobenzeneStyrenePalladium ChloridePotassium AcetateStilbene
Regioselectivity and Stereoselectivity Aspects

A key feature of the Heck reaction is the control of regioselectivity and stereoselectivity.

Regioselectivity in the Heck reaction refers to the position of the new carbon-carbon bond on the alkene. The outcome is primarily governed by the nature of the substituents on the alkene and the specific reaction conditions, including the ligand on the palladium catalyst. For monosubstituted alkenes, the arylation typically occurs at the less substituted carbon atom, leading to the linear product. This is often attributed to steric factors during the migratory insertion step. However, with certain catalyst systems and substrates, the branched product can be favored. The choice of ligand can significantly influence this selectivity.

Stereoselectivity in the Heck reaction almost exclusively yields the trans (or E) isomer of the resulting substituted alkene. This high stereoselectivity is a result of the syn-addition of the aryl-palladium species to the alkene, followed by a syn-β-hydride elimination. The steric interactions in the transition state of the β-hydride elimination favor the formation of the more stable trans product. This predictable stereochemical outcome is a major advantage of the Heck reaction in organic synthesis.

The use of this compound as a catalyst generally leads to the expected high trans-selectivity. The bulky nature of the tricyclohexylphosphine ligand can further enhance the steric bias that directs the formation of the E-alkene. While achieving high regioselectivity for the linear product is common, influencing the reaction to favor the branched isomer often requires more specialized ligands and conditions.

Negishi and Hiyama Cross-Coupling Reactions

Catalyst systems derived from this compound, or generated in situ from a palladium source and tricyclohexylphosphine (PCy₃), are effective in both Negishi and Hiyama cross-coupling reactions. The bulky, electron-donating nature of the PCy₃ ligand is crucial for facilitating the oxidative addition of aryl chlorides, which is often the rate-limiting step in catalytic cycles.

In the Negishi reaction, which couples organozinc compounds with organic halides, palladium catalysts with bulky trialkylphosphine ligands have proven versatile. nih.gov These catalysts efficiently promote the coupling of a range of aryl and heteroaryl chlorides with various organozinc reagents. nih.gov The steric bulk of the phosphine ligand promotes the formation of the active monoligated palladium(0) species, which readily undergoes oxidative addition. For instance, catalyst systems using bulky trialkylphosphines, which are close structural and functional analogs of tricyclohexylphosphine, have been shown to be effective for the cross-coupling of unactivated primary alkyl halides and tosylates. organic-chemistry.org

The Hiyama coupling utilizes organosilanes as the nucleophilic partner, activated by a fluoride source or a base. Palladium catalysts are essential for this transformation, and phosphine ligands play a significant role in their efficacy. While many systems have been developed, those capable of activating aryl chlorides are particularly valuable due to the low cost and wide availability of these substrates. nih.govpolyu.edu.hkumich.edu Catalyst systems employing ligands similar to tricyclohexylphosphine have demonstrated high efficiency in the Hiyama coupling of aryl and heteroaryl chlorides with aryltrialkoxysilanes, often achieving excellent yields. umich.edu

Below is a table showcasing representative examples of Negishi and Hiyama cross-coupling reactions facilitated by palladium catalysts with bulky phosphine ligands.

Table 1: Examples of Negishi and Hiyama Cross-Coupling Reactions
Reaction TypeAryl HalideCoupling PartnerCatalyst SystemProductYield (%)
Negishi4-ChlorotoluenePhenylzinc chloridePd(P(t-Bu)₃)₂4-Methylbiphenyl95
Negishi2-Chloropyridine(4-Methoxyphenyl)zinc chloridePd(P(t-Bu)₃)₂2-(4-Methoxyphenyl)pyridine89
Negishi1-Chloro-4-nitrobenzeneEthylzinc bromidePd(P(t-Bu)₃)₂1-Ethyl-4-nitrobenzene91
Hiyama4-ChloroanisolePhenyltrimethoxysilanePd(OAc)₂ / XPhos / TBAF4-Methoxybiphenyl78
Hiyama3-ChloropyridinePhenyltrifluorosilanePd(OAc)₂ / XPhos / TBAF3-Phenylpyridine94
Hiyama2-Chlorothiophene(4-Fluorophenyl)trifluorosilanePd(OAc)₂ / XPhos / TBAF2-(4-Fluorophenyl)thiophene90

Carbonylative Cross-Coupling Reactions

Palladium complexes with tricyclohexylphosphine ligands are also active in carbonylative cross-coupling reactions, where a carbonyl group is incorporated into the product molecule using carbon monoxide (CO) or a CO surrogate.

Homogeneous Carbonylation of Chloroarenes

The carbonylation of aryl chlorides is a challenging transformation that typically requires highly active catalysts. Dichlorobis(tricyclohexylphosphine)palladium(II) and related systems have been utilized for the synthesis of ketones, esters, and amides from aryl chlorides via carbonylation. The high electron-donating ability of the tricyclohexylphosphine ligand facilitates the oxidative addition of the C-Cl bond to the palladium center and stabilizes the resulting intermediates in the catalytic cycle. These reactions often involve the coupling of an aryl halide, carbon monoxide, and a nucleophile (such as an alcohol, amine, or organometallic reagent). Catalyst systems with bulky and electron-rich phosphines, like tri-tert-butylphosphine (B79228), have shown high efficacy in these transformations, providing access to a wide range of carbonyl compounds.

The table below provides examples of the carbonylative synthesis of amides from aryl chlorides using a palladium catalyst with a bulky phosphine ligand.

Table 2: Carbonylative Amide Synthesis from Aryl Chlorides
Aryl ChlorideAmineCatalyst SystemProductYield (%)
ChlorobenzeneN-(4-chlorobenzyl)aminePd(P(t-Bu)₃)₂ / DMAPN-(4-chlorobenzyl)benzamide79
4-ChlorotolueneN-(4-chlorobenzyl)aminePd(P(t-Bu)₃)₂ / DMAPN-(4-chlorobenzyl)-4-methylbenzamide79
1-Chloro-4-(trifluoromethyl)benzeneN-(4-chlorobenzyl)aminePd(P(t-Bu)₃)₂ / DMAPN-(4-chlorobenzyl)-4-(trifluoromethyl)benzamide95
4-ChloroanisoleDiisopropylaminePd(P(t-Bu)₃)₂ / DMAPN,N-diisopropyl-4-methoxybenzamide78

Data sourced from reactions utilizing DMAP as a co-catalyst and chloroform (B151607) as a CO source precursor. doi.org

Strategies for Carbon Monoxide Incorporation (e.g., Difluorocarbene as CO source)

An innovative strategy for incorporating a carbonyl group without using gaseous carbon monoxide involves the use of difluorocarbene (:CF₂) as a CO surrogate. In this process, a palladium catalyst facilitates the transfer of a difluorocarbene unit, which is subsequently hydrolyzed to form the carbonyl moiety.

The proposed mechanism begins with the generation of a palladium(0) species, which undergoes oxidative addition with an organic electrophile (e.g., an aryl halide) to form an arylpalladium(II) complex. This complex then reacts with a difluorocarbene precursor (such as ClCF₂CO₂Na) to generate a key palladium(II)-difluorocarbene intermediate ([Ar-Pd(II)=CF₂]). This intermediate undergoes rapid migratory insertion to form an aryldifluoromethylpalladium complex ([Ar-CF₂-Pd(II)]). Subsequent hydrolysis of this intermediate cleaves the carbon-fluorine bonds and results in the formation of the desired carbonyl compound, regenerating the palladium catalyst for the next cycle. This method represents a mechanistically distinct route for carbonylative cyclization and coupling reactions. nih.gov

Carbon-Heteroatom Bond Forming Reactions

Catalyst systems based on this compound are highly effective for the formation of carbon-heteroatom bonds, most notably C-N and C-CN bonds.

Buchwald-Hartwig Amination (C-N Coupling)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling amines with aryl halides. The development of catalysts based on palladium and bulky, electron-rich phosphine ligands, such as tricyclohexylphosphine, was a critical breakthrough that allowed for the efficient use of unreactive aryl chlorides as substrates. wiley.comnih.gov These ligands promote both the oxidative addition of the aryl chloride and the subsequent reductive elimination step that forms the C-N bond and turns over the catalyst.

The catalyst system can be formed from a palladium precursor like Pd₂(dba)₃ and the phosphine ligand, or by using a preformed complex. These catalysts exhibit high activity, allowing many reactions to proceed at room temperature with a broad substrate scope, accommodating various functional groups on both the aryl chloride and the amine. wiley.com

The following table presents examples of Buchwald-Hartwig amination reactions of various aryl chlorides with different amines using a palladium/phosphine catalyst system.

Table 3: Buchwald-Hartwig Amination of Aryl Chlorides
Aryl ChlorideAmineCatalyst SystemProductYield (%)
4-ChlorotolueneN-MethylanilinePd₂(dba)₃ / YPhos ligandN-Methyl-N-(p-tolyl)aniline98
1-Chloro-4-methoxybenzeneMorpholinePd₂(dba)₃ / YPhos ligand4-(4-Methoxyphenyl)morpholine99
1-Chloro-4-(trifluoromethyl)benzenePiperidinePd₂(dba)₃ / YPhos ligand1-(4-(Trifluoromethyl)phenyl)piperidine99
2-ChlorotolueneAnilinePd₂(dba)₃ / YPhos ligandN-(o-tolyl)aniline97

*YPhos is a bulky, ylide-substituted phosphine ligand with similar steric and electronic properties to PCy₃. wiley.com

Cyanation Reactions (C-CN Coupling)

The palladium-catalyzed cyanation of aryl halides provides a powerful route to aryl nitriles, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.gov The use of aryl chlorides in these reactions is economically advantageous but requires highly active catalysts. Systems employing palladium with bulky phosphine ligands are effective for this transformation.

A significant advancement in this area has been the use of non-toxic cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is a safer alternative to simple alkali metal or zinc cyanides. nih.gov Catalyst systems that combine a palladium precursor with ligands like XPhos, which shares structural motifs with tricyclohexylphosphine-containing ligands, have been shown to be particularly general and efficient for the cyanation of a wide range of (hetero)aryl chlorides. nih.gov These systems prevent catalyst poisoning by the cyanide source and allow for low catalyst loadings and fast reaction times. nih.gov

The table below illustrates the scope of the palladium-catalyzed cyanation of various aryl chlorides.

Table 4: Palladium-Catalyzed Cyanation of Aryl Chlorides
Aryl ChlorideCyanide SourceCatalyst SystemProductYield (%)
4-ChloroacetophenoneK₄[Fe(CN)₆]·3H₂OPalladacycle / XPhos4-Acetylbenzonitrile97
1-Chloro-4-nitrobenzeneK₄[Fe(CN)₆]·3H₂OPalladacycle / XPhos4-Nitrobenzonitrile95
4-ChlorobenzotrifluorideK₄[Fe(CN)₆]·3H₂OPalladacycle / XPhos4-(Trifluoromethyl)benzonitrile99
2-ChlorobenzonitrileK₄[Fe(CN)₆]·3H₂OPalladacycle / XPhosPhthalonitrile96

C-H Functionalization and Activation Reactions

This compound has emerged as a potent catalyst for the direct functionalization of carbon-hydrogen (C-H) bonds, a strategy that offers a more atom-economical and efficient alternative to traditional cross-coupling reactions requiring pre-functionalized substrates.

One notable application is in the direct arylation of heterocycles. For instance, PdCl₂(PCy₃)₂ has been successfully employed in the C-H arylation of benzophospholes with aryl chlorides. uni-rostock.de The catalyst's effectiveness with less reactive aryl chlorides is particularly significant, broadening the scope of accessible benzophosphole-based materials with potential applications in materials chemistry. uni-rostock.de The reaction proceeds with high regioselectivity, favoring arylation at the C2 position of the benzophosphole core. uni-rostock.de

The catalyst system can be adapted to control regioselectivity in the C-H functionalization of other heterocyclic systems. For example, by switching the catalytic system from PdCl₂(PCy₃)₂/P(p-MeOPh)₃ to Pd(OAc)₂/L9, the preferred coupling site on alkyl 2,4- and 2,5-dihalobenzoates can be shifted from the C2-position to the C4 or C5-position. ethernet.edu.etacs.org This highlights the crucial role of the ligand and palladium precursor in directing the outcome of C-H activation reactions.

Furthermore, directing group-assisted C-H activation has been achieved using palladium catalysts, with PdCl₂(PCy₃)₂ being a relevant system in this context. This approach has been utilized for the regioselective functionalization of carbazoles and indolines, providing a rapid method to install diverse functional groups at specific positions. ethernet.edu.et

A significant advancement in C-H activation is the Pd(II)-catalyzed regioselective B-H alkenylation of o-carboranes. In this transformation, PdCl₂(PCy₃)₂ in combination with a silver salt co-catalyst effectively catalyzes the reaction between o-carboranes and alkynes. rsc.org The reaction proceeds via a picolyl-directed electrophilic palladation on the B(4)-H bond, followed by alkyne insertion and protonation to yield the monoalkenylated product. rsc.org This methodology has been shown to be effective for a range of diphenylacetylenes and other alkynes, affording the desired products in good to excellent yields. rsc.org

Table 1: Selected Examples of PdCl₂(PCy₃)₂-Catalyzed C-H Functionalization Reactions

Substrate 1Substrate 2ProductYield (%)Reference
BenzophospholeAryl chlorideC2-arylated benzophospholeGood uni-rostock.de
Alkyl 2,4-dihalobenzoateAryl titanium reagentC2-arylated product- ethernet.edu.etacs.org
o-CarboraneDiphenylacetyleneB(4)-alkenylated o-carborane67-93 rsc.org

Hydrogenation and Other Redox Transformations

While extensively recognized for its role in cross-coupling and C-H activation, this compound also exhibits catalytic activity in hydrogenation and other redox transformations, albeit to a lesser extent in the published literature.

The complex has been noted for its potential in the hydrogenation of unfunctionalized alkenes. nih.gov The bulky tricyclohexylphosphine ligands can influence the catalyst's activity and selectivity in these reactions. However, detailed studies focusing solely on PdCl₂(PCy₃)₂ for this purpose are not as prevalent as for other palladium catalysts.

In the context of redox transformations, this palladium complex has been involved in processes that include reduction steps. For example, in the synthesis of certain heterocyclic compounds, a reduction reaction using agents like lithium aluminum hydride can follow steps where a palladium catalyst, such as bis(tricyclohexylphosphine)palladium(II) dichloride, is used for a preceding cross-coupling reaction. ethernet.edu.et While not a direct hydrogenation catalyst in this instance, its compatibility with subsequent reduction steps is noteworthy.

A more direct involvement in a redox-neutral transformation is seen in the palladium-catalyzed thiocarbonylation of alkenes with carbon dioxide and thiols. acs.org In this reaction, PdCl₂(PCy₃)₂ was found to catalyze the formation of branched thioesters with high selectivity. acs.org The reaction proceeds in the presence of a hydrosilane as a reductant, highlighting a redox transformation where CO₂ is utilized as a C1 source. acs.org The choice of ligand was crucial, with the tricyclohexylphosphine ligand favoring the branched product. acs.org

Table 2: Application of PdCl₂(PCy₃)₂ in Redox Transformations

Reaction TypeSubstratesProductKey FeaturesReference
ThiocarbonylationAlkene, Thiol, CO₂, HydrosilaneBranched ThioesterHigh selectivity for branched isomer acs.org
General Reduction--Mentioned as a catalyst for catalytic reduction reactions uni-rostock.de

Cascade and Multicomponent Reactions

The efficiency of this compound extends to the orchestration of cascade and multicomponent reactions, where multiple bond-forming events occur in a single pot. These processes are highly desirable in organic synthesis for their ability to rapidly build molecular complexity from simple starting materials.

One example of a tandem process involves a hydroxylation reaction followed by an alkylation. While the primary catalyst for the hydroxylation was not specified as PdCl₂(PCy₃)₂, the protocol's application in tandem reactions highlights the potential for such sequential transformations where a robust palladium catalyst could be employed. uni-rostock.de

More directly, PdCl₂(PCy₃)₂ has been mentioned as a catalyst used for domino reactions of two aryl iodides, which involve two C-H functionalization steps. americanchemicalsuppliers.com This type of reaction allows for the rapid construction of complex aromatic systems.

In the realm of multicomponent reactions, a one-pot synthesis involving a multicomponent condensation to form a tetraarylpyrrolopyrrole has been reported. nih.gov This precursor was then subjected to a Heck cyclization. While the initial condensation did not explicitly use PdCl₂(PCy₃)₂, the subsequent palladium-mediated intramolecular cyclization to form the final defective nanographene highlights the utility of palladium catalysis in the later stages of a multicomponent synthesis. nih.gov

Furthermore, the combination of PdCl₂(PCy₃)₂ with a cobalt co-catalyst has been shown to be effective for the hydroformylation of internal alkynes to yield α,β-unsaturated aldehydes. bohrium.com This bimetallic system demonstrates improved catalytic activity and can be considered a component of a potential cascade process where the unsaturated aldehyde is further functionalized in situ. bohrium.com

Table 3: Involvement of PdCl₂(PCy₃)₂ in Cascade and Multicomponent Reactions

Reaction TypeDescriptionRole of PdCl₂(PCy₃)₂Reference
Domino ReactionReaction of two aryl iodides involving two C-H functionalizations.Catalyst for the domino sequence. americanchemicalsuppliers.com
HydroformylationBimetallic Pd-Co catalyzed hydroformylation of internal alkynes.Key component of the catalytic system. bohrium.com
Nanographene SynthesisPost-modification of a precursor from a one-pot multicomponent condensation.Catalyst for the final intramolecular cyclization step. nih.gov

Advanced Analytical and Computational Methodologies in Research on Dichloropalladium,tricyclohexylphosphane

Spectroscopic Characterization Techniques for Mechanistic Elucidation

Spectroscopic methods are indispensable for the real-time observation of catalytic reactions and the structural characterization of transient species. By utilizing various regions of the electromagnetic spectrum, researchers can monitor changes in the palladium center, the phosphine (B1218219) ligand, and the reacting substrates.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Reaction Monitoring and Intermediate Detection

In situ NMR spectroscopy is a powerful, non-invasive technique that allows for the real-time monitoring of chemical reactions, providing both qualitative and quantitative information about the species present in solution. aps.orgnih.gov For reactions involving dichloropalladium,tricyclohexylphosphane, multinuclear NMR studies are particularly insightful.

³¹P NMR: As phosphorus is directly coordinated to the palladium center, ³¹P NMR is exceptionally sensitive to changes in the metal's coordination sphere and oxidation state. nih.govirb.hr The chemical shift of the tricyclohexylphosphine (B42057) ligand provides a direct probe of its electronic environment. esrf.fr During a catalytic cycle, the formation of intermediates such as oxidative addition complexes or transmetalation products can be observed by the appearance of new ³¹P signals at distinct chemical shifts. For instance, the conversion of a Pd(II) precatalyst to a catalytically active Pd(0) species is often accompanied by a significant upfield or downfield shift in the ³¹P spectrum. researchgate.net The monitoring of these changes over time allows for the determination of reaction kinetics and the identification of catalyst activation and deactivation pathways. nih.govnih.gov

¹H and ¹³C NMR: While often more complex due to signals from the solvent and organic substrates, in situ ¹H and ¹³C NMR provide crucial information about the transformation of the organic reactants. The disappearance of starting material signals and the concurrent emergence of product signals allow for the tracking of reaction progress and the calculation of conversion and yield over time. Furthermore, the coordination of a substrate to the palladium center can induce shifts in the proton and carbon resonances of the substrate, offering clues about the nature of the metal-substrate interaction.

The data obtained from in situ NMR experiments are fundamental to constructing a comprehensive picture of the catalytic cycle, helping to validate proposed mechanisms and identify key reactive intermediates.

Table 1: Representative ³¹P NMR Chemical Shifts for Palladium-Tricyclohexylphosphine Species (Note: The following data are illustrative and may vary depending on the specific reaction conditions and solvent.)

SpeciesOxidation StateTypical ³¹P Chemical Shift (ppm)
This compoundPd(II)35 - 45
Pd(0)(PCy₃)₂Pd(0)20 - 30
Oxidative Addition Intermediate (e.g., Aryl-Pd(II)-X(PCy₃)₂)Pd(II)25 - 35
Tricyclohexylphosphine Oxide (PCy₃=O)-45 - 55

X-ray Absorption Spectroscopy (XAS) for Oxidation State and Coordination Environment Analysis

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the electronic structure and local coordination environment of a specific atom within a molecule. nih.govresearchgate.net For palladium complexes, XAS, particularly at the Pd K-edge or L-edge, is instrumental in determining the formal oxidation state of the palladium center and characterizing its coordination geometry. esrf.frresearchgate.net

The technique is divided into two main regions:

X-ray Absorption Near-Edge Structure (XANES): The XANES region, which encompasses the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. researchgate.net An increase in the oxidation state of palladium typically results in a shift of the absorption edge to higher energy. nih.govuvic.ca The pre-edge features in the XANES spectrum can provide information about the symmetry of the coordination environment. By comparing the XANES spectra of catalytic intermediates to those of well-characterized reference compounds, the oxidation state of palladium at different stages of a reaction can be determined. arxiv.org

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region, which extends to higher energies beyond the XANES region, contains information about the number, type, and distance of neighboring atoms. Analysis of the EXAFS oscillations can reveal Pd-P and Pd-Cl bond lengths in the precatalyst, as well as changes in the coordination sphere upon substrate binding or oxidative addition. aps.org

XAS is particularly valuable for studying catalysts in situ, as it can be applied to samples in solution or as heterogeneous solids, providing a direct window into the structural evolution of the catalyst under operating conditions.

Table 2: Illustrative Pd K-edge XANES and EXAFS Parameters for Palladium Complexes (Note: The following data are representative and subject to the specific molecular structure and experimental conditions.)

ParameterThis compound (Pd(II))Pd(0) Nanoparticles
XANES
Edge Energy (eV)~24352~24350
EXAFS
Pd-P Bond Distance (Å)~2.35N/A
Pd-Cl Bond Distance (Å)~2.30N/A
Pd-Pd Bond Distance (Å)N/A~2.75

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS) for Species Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. This makes it an exceptionally powerful tool for identifying and characterizing charged or chargeable species in a catalytic reaction mixture, including transient intermediates. umn.edu

In the study of reactions catalyzed by this compound, ESI-MS can be used to detect and confirm the presence of key intermediates in the catalytic cycle. By carefully designing the experiment, for example by using charged ligands or reactants, neutral palladium complexes can be rendered observable by ESI-MS. The high sensitivity and mass accuracy of modern mass spectrometers enable the confident identification of species based on their mass-to-charge ratio (m/z) and isotopic distribution pattern, which is particularly distinct for palladium.

Tandem mass spectrometry (MS/MS) experiments can further be employed to structurally characterize the detected ions. By isolating a specific intermediate ion and subjecting it to collision-induced dissociation (CID), its fragmentation pattern can be analyzed to gain insights into its connectivity and stability. This approach has been successfully used to observe and characterize intermediates in various palladium-catalyzed cross-coupling reactions. umn.edu

Table 3: Hypothetical ESI-MS Data for Intermediates in a Palladium-Catalyzed Reaction (Note: The m/z values are hypothetical and for illustrative purposes. They would depend on the specific reactants and the charge state of the ion.)

Proposed IntermediateFormulaCalculated m/z
[Pd(PCy₃)₂(Aryl)]⁺[C₄₂H₇₁P₂Pd]⁺ (assuming Aryl = Phenyl)743.4
[Pd(PCy₃)(Aryl)(Nu)]⁺ (Nu = nucleophile)Varies with nucleophileVaries
[Pd(PCy₃)Cl]⁻[C₁₈H₃₃ClPPd]⁻421.1

Infrared (IR) Spectroscopy for Ligand and Substrate Interactions

Infrared (IR) spectroscopy probes the vibrational modes of molecules. The frequencies of these vibrations are sensitive to bond strengths and the chemical environment of the atoms involved. In the context of this compound, IR spectroscopy is a valuable tool for studying the interactions between the palladium complex and other molecules in the reaction, such as substrates or other ligands.

The coordination of a substrate to the palladium center can lead to changes in the vibrational frequencies of both the substrate and the palladium complex. For example, the stretching frequency of a carbonyl group in a substrate will typically shift to a lower wavenumber upon coordination to the electron-rich palladium center. Similarly, the vibrational modes associated with the Pd-Cl and Pd-P bonds can be observed in the far-IR region, and their positions can shift upon changes in the coordination sphere.

Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly useful for in situ monitoring of reactions in solution, allowing for the observation of changes in the concentrations of reactants and products, as well as the detection of key intermediates that have distinct IR signatures.

Table 4: Representative Infrared Frequencies for this compound and Related Species (Note: The following frequencies are approximate and can be influenced by the physical state of the sample and the solvent.)

Vibrational ModeTypical Frequency Range (cm⁻¹)
P-C (cyclohexyl) stretch1440 - 1460
C-H (cyclohexyl) stretch2850 - 2950
Pd-Cl stretch250 - 350
Pd-P stretch400 - 500

Computational Chemistry Approaches

Computational chemistry provides a powerful complement to experimental studies by offering a molecular-level understanding of the electronic structure, stability, and reactivity of catalytic species.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying transition metal complexes due to its favorable balance of accuracy and computational cost. nist.gov DFT calculations can provide a wealth of information about this compound and its role in catalysis.

Electronic Structure: DFT can be used to calculate the molecular orbitals and the electronic density distribution of the complex. This provides insights into the nature of the metal-ligand bonding and the electronic properties of the palladium center, which are crucial for its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and compositions can be analyzed to predict the complex's reactivity towards nucleophiles and electrophiles. researchgate.net

The synergy between DFT calculations and experimental observations is often crucial for a comprehensive understanding of complex catalytic systems involving this compound.

Table 5: Illustrative DFT-Calculated Properties for this compound (Note: These values are representative and depend on the level of theory and basis set used in the calculation.)

PropertyCalculated Value
Pd-P Bond Length (Å)2.36
Pd-Cl Bond Length (Å)2.32
P-Pd-P Bond Angle (°)N/A (trans)
Cl-Pd-Cl Bond Angle (°)N/A (trans)
HOMO-LUMO Gap (eV)3.5

Modeling of Reaction Pathways, Transition States, and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions catalyzed by palladium complexes like this compound. DFT studies provide detailed insights into reaction pathways, potential energy surfaces, and the structures of transient species such as transition states and intermediates. nih.govresearchgate.net These theoretical calculations allow researchers to explore various mechanistic possibilities and understand the energetic landscape of a catalytic cycle.

For instance, in palladium-catalyzed cross-coupling reactions, DFT can be used to model key elementary steps, including oxidative addition, transmetalation, and reductive elimination. The modeling process involves optimizing the geometries of reactants, intermediates, transition states, and products. biointerfaceresearch.com Vibrational frequency analysis is then performed to confirm the nature of these stationary points on the potential energy surface; transition states are characterized by a single imaginary frequency. nih.gov This level of detailed analysis helps in understanding how the electronic and steric properties of the tricyclohexylphosphine (PCy₃) ligand influence the stability of intermediates and the energy barriers of transition states.

A proposed catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, often investigated through computational modeling, is outlined below. The cycle typically begins with the reduction of a Pd(II) precursor to the active Pd(0) species. acs.orgresearchgate.net

Table 1: Key Steps in a Model Palladium-Catalyzed Cross-Coupling Cycle

StepDescriptionRole of Computational Modeling
Activation Reduction of the Pd(II) precatalyst to a catalytically active Pd(0) species. researchgate.netCalculating the energetics of different reduction pathways to identify the most favorable route.
Oxidative Addition An aryl halide (Ar-X) adds to the Pd(0) center, forming a Pd(II) intermediate. acs.orgDetermining the structure and energy of the transition state for C-X bond cleavage.
Transmetalation An organometallic reagent (R-M) transfers its organic group to the palladium center.Modeling the coordination of the transmetalating agent and the subsequent ligand exchange.
Reductive Elimination The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. acs.orgCalculating the energy barrier for the final bond-forming step and the stability of the resulting product complex.

Prediction of Reactivity and Selectivity Profiles

Computational models are not only used to explain observed reactivity but also to predict the outcome of unknown reactions. By systematically modifying substrates or ligands within a computational model, it is possible to forecast how these changes will affect the reactivity and selectivity (e.g., chemo-, regio-, and stereoselectivity) of a catalytic system involving this compound.

The electronic and steric parameters of ligands play a crucial role in determining the efficacy of a catalyst. For palladium complexes, nitrogen-based ligands have been explored as alternatives to phosphines, with studies showing that tailoring the chelate structure can significantly enhance catalytic activity and selectivity. rsc.org While this compound itself is a well-defined precatalyst, computational studies often focus on the properties of the active catalytic species it generates, which typically involve monoligated or bisligated Pd(0) with PCy₃. The large cone angle and strong basicity of the tricyclohexylphosphine ligand are key features that can be modeled to predict their influence on the catalyst's performance. wikipedia.org

Machine learning (ML) methods are increasingly being used in conjunction with computational descriptors to predict reaction outcomes. rsc.org By parameterizing different phosphorus-based ligands based on their computed properties, quantitative structure-activity relationship (QSAR) models can be developed to forecast the performance of a catalyst in a specific reaction. rsc.org This approach allows for the high-throughput virtual screening of potential catalysts, accelerating the discovery of new and improved catalytic systems.

Conformational Analysis and Ligand Design Principles

The performance of a metal-based catalyst is profoundly influenced by the three-dimensional structure of its ligands. For the tricyclohexylphosphine (PCy₃) ligand, conformational analysis is critical for understanding its steric impact. The three cyclohexyl rings can adopt multiple chair conformations, and their orientation relative to the palladium center dictates the steric environment around the metal. rsc.org

Computational methods, often supplemented with data from crystallographic databases like the Cambridge Structural Database (CSD), are used to explore the potential energy surface of the ligand's conformations. rsc.org These studies have identified several low-energy conformers for PCy₃, and the relative populations of these conformers can change depending on the coordination environment. rsc.org Understanding these conformational preferences is a key principle in ligand design. For instance, modifying the ligand scaffold to favor a specific conformation can be a strategy to enhance selectivity in a catalytic reaction.

Ligand design principles aim to create ligands that confer desired properties upon a metal catalyst, such as high activity, selectivity, and stability. For palladium catalysts, key design considerations include:

Steric Bulk: The size of the ligand, often quantified by the Tolman cone angle, is a critical parameter. The PCy₃ ligand is known for its large cone angle (170°), which can promote reductive elimination and stabilize low-coordinate species. wikipedia.orgresearchgate.net

Electronic Properties: The electron-donating ability of the ligand, measured by its basicity (pKa = 9.7 for PCy₃), influences the electron density at the metal center, affecting its reactivity in oxidative addition and other steps. wikipedia.org

Bite Angle: For bidentate phosphine ligands, the natural bite angle is a key determinant of selectivity, particularly in asymmetric catalysis. While PCy₃ is a monodentate ligand, principles of bite angle are central to the design of related diphosphine ligands.

Denticity: The development of ligands with higher denticity (e.g., tetradentate or hexadentate) is a strategy to increase the strength of the metal-ligand interaction and enhance catalyst stability. acs.org

By combining computational conformational analysis with these established principles, chemists can rationally design new phosphine ligands with tailored properties to optimize the performance of palladium catalysts derived from precursors like this compound.

Crystallographic Studies for Structural Elucidation (of relevant derivatives and reaction intermediates)

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of crystalline solids, providing unequivocal evidence for molecular connectivity, bond lengths, and bond angles. For research involving this compound, crystallographic studies are vital for characterizing the precatalyst itself, as well as its derivatives and key reaction intermediates. researchgate.netresearchgate.netresearchgate.net

The solid-state structure of palladium(II) complexes often reveals a square planar geometry around the metal center. rsc.orgnih.gov For example, the crystal structure of a related compound, trans-dichlorobis(cyclohexyldiphenylphosphine)palladium(II), shows the palladium atom located on an inversion center with a distorted square-planar geometry. researchgate.net Such structural data provides a solid foundation for computational modeling and helps in understanding the steric and electronic properties of the complex.

Crystallographic analysis has been successfully employed to characterize a wide range of palladium complexes, including:

Cationic Complexes: The structures of cationic palladium(II)-cyclopentadienyl complexes containing various phosphine ligands have been determined, revealing details about non-covalent interactions like C-H…π interactions that can influence the crystal packing and potentially the catalyst's behavior in solution. mdpi.com

Reaction Intermediates: Isolating and crystallizing intermediates from a catalytic cycle provides a "snapshot" of the reaction pathway. Although often challenging due to their transient nature, the successful X-ray analysis of such species offers invaluable mechanistic insight. mdpi.com

Catalyst Degradation Products: Characterizing the structure of inactive or decomposed catalyst species can help elucidate deactivation pathways.

Product Complexes: The structure of the final product bound to the palladium center before catalyst regeneration can confirm the stereochemistry of the reaction. For instance, a single-crystal X-ray study of a product from a decarboxylative cross-coupling reaction confirmed the (E)-configuration of the double bonds. acs.org

Table 2: Representative Crystallographic Data for a Palladium(II) Phosphine Complex (Note: This is illustrative data based on a similar reported structure, trans-[PdCl₂(PPh₂Cy)₂].) researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
Pd-P Bond Length (Å)2.3256 (10)
Pd-Cl Bond Length (Å)2.3007 (11)
P-Pd-Cl Angle (°)91.38 (4)
Geometry at PdDistorted Square Planar

This data provides precise geometric parameters that serve as crucial benchmarks for validating the accuracy of computational models. researchgate.net

Advanced Optimization Techniques for Reaction Conditions

Design of Experiments (DoE)

Design of Experiments (DoE) is a powerful statistical methodology used to systematically and efficiently optimize reaction conditions. mt.com Unlike the traditional one-variable-at-a-time (OVAT) approach, DoE allows for the simultaneous variation of multiple factors, enabling the study of their interactions. rsc.org This method has become essential for accelerating the development of robust chemical processes, including those catalyzed by this compound. researchgate.net

The DoE process typically involves screening a wide range of reaction parameters to identify the most influential ones, followed by an optimization phase to determine their optimal settings. galchimia.com

Key factors often investigated in DoE studies for palladium-catalyzed reactions include:

Catalyst loading

Ligand-to-metal ratio

Base type and concentration

Solvent

Temperature

Reaction time

Substrate concentration

A key benefit of the DoE approach is its ability to build a mathematical model that describes the relationship between the input variables (factors) and the output (response, e.g., yield or selectivity). rsc.org This model can then be used to create response surface maps, which visualize the reaction landscape and help identify the optimal conditions. For example, a two-level factorial design might be used to study the effects of catalyst load, temperature, and pressure, revealing not only the most significant factor but also how combinations of factors influence the outcome. galchimia.com

Principal Component Analysis (PCA)

Principal Component Analysis (PCA) is a multivariate statistical technique used to reduce the dimensionality of complex datasets while retaining most of the original information. rsc.org In the context of catalysis and reaction optimization, PCA can be used to analyze large datasets generated from screening experiments or to understand complex relationships between variables. mdpi.com

For instance, PCA can be applied to a set of solvents, characterized by various physicochemical properties (e.g., polarity, boiling point, dielectric constant), to create a "solvent map." researchgate.netrsc.org This map reduces the many solvent properties into a few principal components, allowing chemists to select a diverse yet manageable set of solvents for screening in a DoE study. This combined DoE-PCA approach facilitates a more informed and efficient exploration of the reaction space. catalysisconsulting.co.uk

PCA is also a valuable tool for structure-to-property analysis in catalyst development. researchgate.net By analyzing data on catalyst synthesis, surface chemistry, and electrochemical performance, PCA can identify key correlations. researchgate.net For example, it might reveal that a specific synthetic step is strongly correlated with higher power densities in a fuel cell application, thereby guiding future catalyst preparation efforts. researchgate.net In palladium-based membrane research, PCA has been used to uncover hidden relationships among variables like temperature, thickness, and hydrogen permeability, aiding in the optimization of membrane performance. mdpi.com

Emerging Research Directions and Future Perspectives for Dichloropalladium,tricyclohexylphosphane Catalysis

Development of More Sustainable and Environmentally Benign Protocols

A major thrust in modern catalysis research is the integration of green chemistry principles to minimize environmental impact. This involves moving towards safer solvents, reducing catalyst waste, and maximizing atom economy.

The choice of solvent is critical in palladium-catalyzed cross-coupling reactions, as it can significantly influence reaction rates, selectivity, and catalyst stability. whiterose.ac.ukrsc.org Traditionally, polar aprotic solvents like N,N-dimethylformamide (DMF) and 1,4-dioxane (B91453) have been widely used. researchgate.net However, due to toxicity and environmental concerns, research is increasingly focused on more benign alternatives. researchgate.net

Water is a highly attractive solvent for its safety, low cost, and environmental benefits. researchgate.net The development of water-soluble or -compatible Dichloropalladium,tricyclohexylphosphane systems represents a significant step towards greener catalysis. researchgate.net Furthermore, studies have shown that the solvent can dramatically alter the chemoselectivity of a reaction. For instance, in the Suzuki-Miyaura coupling of substrates with multiple reactive sites (like chloroaryl triflates), nonpolar solvents tend to favor reaction at the C-Cl bond, while certain polar solvents can switch the selectivity to the C-OTf bond. nih.govnih.gov This phenomenon highlights the complex role of the solvent in stabilizing catalytic intermediates and transition states. nih.govnih.gov Understanding these interactions is key to rationally selecting solvents that not only are environmentally friendly but also steer the reaction towards the desired product.

Table 1: Influence of Solvent on Chemoselectivity in a Model Palladium-Catalyzed Cross-Coupling Reaction This table illustrates how solvent choice can dictate the outcome of a reaction, a key consideration in developing green and selective protocols.

Solvent Dielectric Constant (ε) Predominant Product Selectivity (Product A : Product B)
Toluene (B28343) 2.4 A (C-Cl coupling) >95 : 5
Tetrahydrofuran (THF) 7.5 A (C-Cl coupling) >95 : 5
Acetonitrile (MeCN) 37.5 B (C-OTf coupling) <5 : >95
Dimethylformamide (DMF) 36.7 B (C-OTf coupling) <5 : >95
Water 80.1 A (C-Cl coupling) >95 : 5

Palladium is a precious and scarce metal, making the reduction of catalyst loading a primary goal for both economic and environmental sustainability. theshifters.it Research efforts are focused on designing highly active catalytic systems that can achieve high yields with significantly lower amounts of palladium. The efficiency of a catalyst is often measured by its Turnover Number (TON), which represents the number of substrate molecules converted per molecule of catalyst before it becomes deactivated.

Enhancing the TON for this compound systems involves stabilizing the active Pd(0) species against decomposition pathways that lead to the formation of inactive palladium black. researchgate.net This can be achieved through careful ligand design, optimization of reaction conditions (temperature, concentration), and the use of additives that protect the catalytic species. The development of catalysts with high TONs is crucial for industrial applications, where minimizing metal contamination in the final product is as important as reducing cost. researchgate.net

Expanding Substrate Scope and Chemo/Regioselectivity

While palladium-phosphine catalysts are renowned for their versatility, expanding their application to more challenging substrates remains an active area of research. This includes the activation of less reactive C-Cl and C-F bonds, as well as developing methods for previously inaccessible bond formations.

A key challenge is controlling chemo- and regioselectivity, which is the ability of the catalyst to discriminate between different functional groups or positions on a molecule. As demonstrated by solvent-dependent selectivity switches, the interplay between the catalyst, substrate, and solvent is intricate. nih.gov Future work will focus on fine-tuning the electronic and steric properties of the tricyclohexylphosphine (B42057) ligand or introducing secondary ligands to enhance the catalyst's ability to differentiate between similar reactive sites. This will enable the synthesis of complex molecules with high precision, avoiding the need for cumbersome protecting group strategies.

Heterogenization Strategies and Catalyst Recycling

Homogeneous catalysts like this compound offer high activity and selectivity but suffer from the major drawback of difficult separation from the reaction mixture. This leads to product contamination and loss of the expensive catalyst. Heterogenization, the process of immobilizing the catalyst on a solid support, provides a practical solution to this problem, facilitating easy recovery and reuse.

A variety of materials have been explored as supports for palladium catalysts. nih.gov

Silica (B1680970): Amorphous and mesoporous silica are widely used supports due to their high surface area, thermal stability, and tunable pore structures. rsc.orgrsc.orgresearchgate.net The palladium complex can be anchored to the silica surface, creating a robust and reusable catalyst.

Nanoparticles: Palladium can be formulated as nanoparticles, which possess a high surface-to-volume ratio, leading to enhanced catalytic activity. researchgate.netnih.gov These nanoparticles can be stabilized on various supports, including magnetic cores that allow for simple separation using an external magnet. researchgate.net

Covalent Organic Frameworks (COFs): COFs are a class of crystalline porous polymers with highly ordered structures and tunable functionalities. rsc.org Their high surface area and well-defined pores make them excellent hosts for immobilizing palladium species. chemrxiv.orgrsc.org Recent advances have demonstrated rapid, solvent-free mechanochemical methods for encapsulating palladium within COFs, creating highly active and stable catalysts. researchgate.netlbl.gov

The primary goal of heterogenization is to enable catalyst recycling. An ideal supported catalyst should maintain its activity over multiple reaction cycles without significant degradation. nsf.govrsc.org However, a critical issue with supported palladium catalysts is the leaching of the metal from the support into the reaction solution. nih.gov

Leaching can occur through various mechanisms, including the oxidative addition of an aryl halide to the supported Pd(0), which forms a soluble palladium species that then participates in the catalytic cycle in the homogeneous phase. nih.gov This not only results in the gradual loss of the catalyst from the support but also contaminates the product with palladium, defeating the purpose of heterogenization. nsf.gov Therefore, a crucial aspect of developing supported catalysts is the rigorous evaluation of both reusability and metal leaching, often quantified by Inductively Coupled Plasma (ICP) analysis of the reaction solution. nih.gov Strategies to minimize leaching include strengthening the interaction between the palladium and the support and designing supports that can recapture leached species. theshifters.it

Table 2: Performance of a Heterogenized Palladium Catalyst Over Multiple Cycles This table presents typical data from a catalyst recycling study, highlighting changes in yield and palladium leaching over successive runs.

Cycle Product Yield (%) Palladium Leaching (ppm)
1 99 5.2
2 98 6.1
3 96 7.5
4 92 9.3
5 85 11.8

Tandem Catalysis and One-Pot Synthesis Approaches

Tandem catalysis and one-pot syntheses have emerged as powerful strategies in organic chemistry, offering significant advantages in terms of efficiency, resource utilization, and waste reduction by minimizing intermediate purification steps. mdpi.com These approaches, where multiple chemical transformations occur sequentially in a single reaction vessel, are well-suited for the capabilities of palladium catalysts. mdpi.com The catalyst system involving palladium and tricyclohexylphosphine ligands has shown utility in such complex transformations.

One-pot sequences often involve a combination of classic palladium-catalyzed cross-coupling reactions. For instance, a tandem approach might combine a Suzuki coupling with a Heck reaction. rsc.org Such processes allow for the rapid construction of complex molecular architectures from simple precursors. rsc.org The selection of the palladium catalyst is crucial, and systems incorporating bulky, electron-rich phosphine (B1218219) ligands like tricyclohexylphosphine are often employed to achieve high catalytic efficiency for various reaction types, including Suzuki-Miyaura, Heck, and Sonogashira couplings. mdpi.com

Table 1: Examples of Palladium-Catalyzed One-Pot Reactions

Reaction SequenceCatalyst System (Example)SubstratesProduct TypeRef.
Acyl-Sonogashira / Cyclocondensation / Suzuki CouplingPd(OAc)₂ / LigandAroyl chlorides, Alkynes, Hydrazines, Boronic acidsBiaryl-substituted isoxazoles mdpi.com
Suzuki-Heck CouplingPalladium CatalystAromatic halides, Potassium vinyltrifluoroborateLuminescent microporous organic polymers rsc.org
Borylation / AminationPd(OAc)₂ / LigandDichlorobenzene, Pinacolborane, AmineBorylated chloroaniline derivatives e-bookshelf.de

Applications in Flow Chemistry and Continuous Synthesis

Flow chemistry, or continuous synthesis, represents a paradigm shift from traditional batch processing in chemical manufacturing. nih.gov This technology utilizes reactors where reactants are continuously pumped through channels, offering superior control over reaction parameters like temperature, pressure, and mixing, which leads to improved safety, efficiency, and scalability. acs.orguc.pt Palladium-catalyzed reactions, which are central to many pharmaceutical and fine chemical syntheses, are increasingly being adapted to flow systems. acs.org

The use of this compound and related homogeneous palladium catalysts in flow chemistry presents both opportunities and challenges. While these catalysts offer high activity and selectivity, their immobilization within the flow reactor is a key consideration to prevent leaching and enable catalyst recycling. acs.org Heterogeneous catalysts, such as palladium on carbon, are often used in packed-bed reactors for this reason. acs.org However, research is ongoing to develop methods for effectively using homogeneous catalysts like this compound in continuous processes, potentially through immobilization on solid supports or use in membrane reactors.

The advantages of performing palladium-catalyzed cross-couplings in flow systems are significant. Rapid optimization of reaction conditions is possible, and hazardous intermediates can be generated and consumed in situ, enhancing process safety. ucl.ac.uknih.gov For example, Suzuki-Miyaura and Heck couplings have been successfully implemented in flow reactors, demonstrating the potential for high-throughput synthesis of valuable compounds. ucl.ac.uk

Table 2: Comparison of Batch vs. Flow Synthesis for Palladium-Catalyzed Reactions

ParameterBatch SynthesisFlow SynthesisRef.
Heat Transfer Limited by vessel surface area; potential for hot spots.High surface-area-to-volume ratio allows for efficient and rapid heat exchange. uc.ptalmacgroup.com
Mass Transfer Dependent on stirring efficiency; can be poor in multiphasic systems.Efficient mixing, especially in microreactors; enhanced for gas-liquid reactions. almacgroup.com
Safety Large volumes of reagents and solvents; potential for thermal runaway.Small reactor volumes; hazardous reagents can be generated and used on demand. uc.ptucl.ac.uk
Scalability "Scaling up" can be complex and require re-optimization."Scaling out" by running multiple reactors in parallel or running for longer times. uc.ptalmacgroup.com
Process Control Slower response to changes in temperature or addition rate.Precise control over residence time, temperature, and stoichiometry. acs.org

Rational Catalyst Design Based on Mechanistic Understanding

Advancements in catalysis are increasingly driven by a deep, fundamental understanding of reaction mechanisms. illinois.edu Rational catalyst design involves using insights from kinetic, spectroscopic, and computational studies to create new catalysts with improved activity, selectivity, and stability. rsc.orgpatonlab.com For this compound, mechanistic studies focus on elucidating the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. illinois.edu

Spectroscopic techniques, such as ³¹P NMR, are invaluable for identifying catalyst resting states and intermediates, providing a snapshot of the species present during the reaction. rsc.orgresearchgate.net This information helps researchers understand issues like inefficient catalyst activation or the formation of less active species. rsc.org By identifying these bottlenecks, improved pre-catalysts can be designed that ensure reliable and complete formation of the active catalytic species. rsc.orgresearchgate.net Computational approaches, like Density Functional Theory (DFT), complement experimental work by modeling reaction pathways and transition states, offering predictive power in the design of new ligands and catalysts. rsc.org This synergy between experimental and computational chemistry is paving the way for the development of highly efficient and tailored palladium catalysts for specific applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Dichloropalladium,tricyclohexylphosphane, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves ligand exchange reactions. For example, palladium precursors (e.g., PdCl₂) are reacted with tricyclohexylphosphane in anhydrous tetrahydrofuran (THF) under inert atmospheres. Triethylamine is often added to scavenge HCl byproducts . Optimization includes varying stoichiometry (1:1 to 1:2 Pd:ligand ratios), temperature (room temperature to 60°C), and reaction duration (24–72 hours). Monitoring via thin-layer chromatography (TLC) or NMR ensures completion.

Q. What characterization techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • X-ray crystallography provides definitive structural confirmation but requires high-quality single crystals.
  • ³¹P NMR is critical for verifying ligand coordination (δ ~15–25 ppm for phosphine ligands).
  • Elemental analysis (C, H, N, Cl, Pd) should align with theoretical values within ±0.3%.
  • FT-IR can identify Pd-Cl stretches (250–300 cm⁻¹) and phosphine vibrations .

Q. How do storage conditions impact the stability of this compound?

  • Methodological Answer : The compound is air- and moisture-sensitive. Store under argon or nitrogen at –20°C in amber vials to prevent ligand oxidation or Pd center degradation. Regular purity checks via NMR are recommended, especially if used in catalysis. Retesting intervals (e.g., 12 months) should align with batch-specific stability data .

Advanced Research Questions

Q. Which density functional theory (DFT) methods are most accurate for studying the electronic structure and catalytic behavior of this compound?

  • Methodological Answer : The M06-class functionals (e.g., M06-L for transition metals, M06-2X for noncovalent interactions) are superior to B3LYP for Pd complexes. Basis sets like LANL2DZ (Pd) and 6-31G(d) (ligands) balance accuracy and computational cost. Solvent effects (e.g., THF) should be modeled using the SMD continuum approach .

Q. How can researchers reconcile discrepancies in reported catalytic efficiencies of this compound across different studies?

  • Methodological Answer : Contradictions often arise from:

  • Impurity levels : Trace moisture or oxygen degrades catalytic activity.
  • Substrate scope : Performance varies with steric/electronic demands.
  • Experimental design : Use standardized protocols (e.g., TOF calculations under identical conditions).
    A meta-analysis of literature data, supplemented by controlled reproducibility studies, can isolate variables .

Q. What experimental strategies are effective for elucidating reaction mechanisms involving this compound in cross-coupling reactions?

  • Methodological Answer :

  • Kinetic studies : Monitor reaction rates via in situ NMR or UV-Vis to identify rate-determining steps.
  • Isotopic labeling : Use deuterated substrates to track H-transfer pathways.
  • Spectroscopic trapping : Identify intermediates using low-temperature ESR or EXAFS .

Q. How should researchers assess purity when conflicting results arise from analytical techniques (e.g., NMR vs. elemental analysis)?

  • Methodological Answer : Cross-validate using complementary methods:

  • NMR detects organic impurities but may miss inorganic residues.
  • ICP-MS quantifies Pd content to rule out metal leaching.
  • HPLC-MS identifies ligand degradation products.
    Discrepancies may indicate sample heterogeneity; recrystallization or column purification is advised .

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